N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrazol-4-yl)methyl]pyrazine-2-carboxamide
- N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
- N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride stands out due to its unique structural features, such as the presence of both ethyl and dimethyl groups on the pyrazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-7-10(6-13-16)5-12-11-8-15(3)14-9(11)2;/h6-8,12H,4-5H2,1-3H3;1H |
InChI Key |
YBIMMVCRQVJEFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.